2-(2-(Ethylsulfonyl)benzamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide
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Overview
Description
Synthesis Analysis
Thiophene-based analogs have been fascinated by a growing number of scientists as a potential class of biologically active compounds . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives .Molecular Structure Analysis
The molecular formula of the compound is C14H14N2O4S2. It is a derivative of thiophene, a five-membered heteroaromatic compound containing a sulfur atom at the 1 position .Chemical Reactions Analysis
Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications. They are utilized in industrial chemistry and material science as corrosion inhibitors . Protodeboronation of 1°, 2°, and 3° alkyl boronic esters utilizing a radical approach has been reported .Physical and Chemical Properties Analysis
The molecular weight of the compound is 338.4. Thiophene, the base structure of this compound, has a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38°C .Scientific Research Applications
Synthetic Methodologies and Chemical Transformations
A significant application of derivatives of benzo[b]thiophene, closely related to the compound , is in the field of heterocyclic synthesis. For instance, benzo[b]thiophen-2-yl-hydrazonoesters have been synthesized from precursors like 2-diazo-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide through coupling reactions, leading to the production of various heterocyclic compounds including pyrazole, isoxazole, and pyrimidine derivatives (Mohareb, Sherif, Gaber, Ghabrial, & Aziz, 2004). This showcases the compound's utility in creating a diverse range of heterocyclic structures, contributing to the field of organic chemistry and medicinal chemistry research.
Biological Activities
Research into derivatives of benzo[b]thiophene has revealed various biological activities, indicating potential therapeutic applications. For example, compounds structurally related to 2-(2-(Ethylsulfonyl)benzamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide have been studied for their anti-inflammatory properties. A series of 3-thiobenzo[b]thiophene-2-carboxamides demonstrated the ability to inhibit the expression of E-selectin, ICAM-1, and VCAM-1, which are critical in mediating cell adhesion and inflammation, highlighting the compound's relevance in researching anti-inflammatory agents (Boschelli, Kramer, Khatana, Sorenson, Connor, Ferin, Wright, Lesch, Imre, & Okonkwo, 1995).
Moreover, benzo[b]thiophene derivatives have been synthesized and evaluated for their cardiac electrophysiological activity, particularly as selective class III antiarrhythmic agents. These studies indicate that certain N-substituted imidazolylbenzamides or benzene-sulfonamides exhibit comparable potency to known class III agents in vitro, suggesting the compound's utility in the development of new antiarrhythmic drugs (Morgan, Lis, Lumma, Nickisch, Wohl, Phillips, Gomez, Lampe, Di Meo, & Marisca, 1990).
Mechanism of Action
Target of Action
Thiophene derivatives have been reported to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . Therefore, the specific target would depend on the intended therapeutic application.
Mode of Action
It is known that the biological activity of thiophene derivatives can be attributed to their ability to interact with various enzymes and receptors in the body . The specific interactions would depend on the structural characteristics of the compound and its intended therapeutic application.
Biochemical Pathways
For example, some thiophene derivatives have been found to inhibit acetylcholinesterase, an enzyme involved in neurotransmission .
Result of Action
Based on the known biological activities of thiophene derivatives, it can be inferred that this compound could potentially have a range of effects, such as inhibiting enzyme activity, modulating receptor function, or interfering with cellular signaling pathways .
Properties
IUPAC Name |
2-[(2-ethylsulfonylbenzoyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O4S2/c1-3-27(24,25)15-7-5-4-6-13(15)18(23)21-19-16(17(20)22)12-9-8-11(2)10-14(12)26-19/h4-7,11H,3,8-10H2,1-2H3,(H2,20,22)(H,21,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGTLIXLSMBVNOG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=CC=C1C(=O)NC2=C(C3=C(S2)CC(CC3)C)C(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O4S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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